Chemical structure and properties of 3-Methylindolin-7-amine
Chemical structure and properties of 3-Methylindolin-7-amine
A High-Value Scaffold for Next-Generation Kinase Inhibitors and Heterocyclic Design[1]
Executive Summary
3-Methylindolin-7-amine (CAS: 2060027-01-0) represents a specialized subclass of the indoline family, characterized by a chiral center at the C3 position and a rare 1,7-diamine substitution pattern.[1] Unlike the ubiquitous 5-substituted indoles used in serotonin modulation, the 7-amino-3-methylindoline scaffold offers a unique vector for molecular recognition.[1] Its structural geometry allows for precise bidentate hydrogen bonding, making it an ideal "hinge binder" in kinase inhibitor design and a precursor for tricyclic heterocycles (e.g., pyrrolo[3,2,1-de]benzimidazoles).[1] This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in modern drug discovery.[1]
Structural Analysis & Physicochemical Profile
The molecule consists of a 2,3-dihydro-1H-indole (indoline) core fused to a benzene ring, substituted with a methyl group at C3 and a primary amine at C7.[1]
1.1 Stereochemistry and Conformation
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Chirality: The C3 carbon is sp³-hybridized and chiral.[1] The methyl group introduces a steric handle that can dictate the "pucker" of the pyrrolidine ring, influencing the binding trajectory in an enzyme pocket. While often synthesized as a racemate, enantioselective synthesis is critical for clinical candidates to avoid off-target toxicity.[1]
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The 1,7-Diamine Motif: The defining feature of this scaffold is the proximity of the cyclic secondary amine (N1) and the exocyclic primary amine (N7). Although separated by three bonds, they are spatially adjacent (peri-like relationship), enabling unique chelation modes and cyclization reactions.[1]
1.2 Physicochemical Properties (Predicted & Analog-Based)
| Property | Value / Description | Significance |
| Molecular Formula | C₉H₁₂N₂ | Low MW fragment (148.21 g/mol ) ideal for FBDD (Fragment-Based Drug Discovery).[1][2] |
| pKa (N1 - Indoline) | ~5.2 (Conjugate Acid) | Less basic than alkyl amines due to conjugation with the benzene ring, but more basic than indole (pKa -2).[1][2] |
| pKa (N7 - Aniline) | ~4.6 (Conjugate Acid) | Typical aniline basicity.[1][2] The proximity to N1 may induce an intramolecular H-bond, slightly modulating pKa.[1] |
| LogP | ~1.3 - 1.5 | Moderate lipophilicity, ensuring good membrane permeability and solubility in organic synthesis solvents.[1][2] |
| H-Bond Donors | 2 (N1-H, N7-H₂) | Critical for interaction with Asp/Glu residues in active sites.[1][2] |
Synthetic Methodologies
The synthesis of 3-methylindolin-7-amine requires navigating the regioselectivity of the indole core.[1] Direct nitration of 3-methylindoline typically favors the C5 position.[1] Therefore, indirect routes are required to install the nitrogen at C7.[1]
2.1 Primary Route: Reduction of 7-Nitro-3-methyloxindole or Indole
The most robust scale-up route involves the reduction of a 7-nitro precursor.[1]
Figure 1: Synthetic pathways to 3-Methylindolin-7-amine. The Bartoli route is preferred for accessing the 7-substituted indole core, followed by reduction.
2.2 Critical Process Parameters
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Regiocontrol: If starting from 3-methylindoline, nitration will yield a mixture of 5-nitro (major) and 7-nitro (minor).[1] Separation requires careful column chromatography or fractional crystallization of the acetylated derivatives.[1]
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Reduction: The reduction of the indole double bond (C2-C3) to indoline is often achieved with Sodium Cyanoborohydride (NaBH₃CN) in acetic acid or catalytic hydrogenation.[1] Note that reducing the nitro group and the indole ring can sometimes be telescoped into a single step using high-pressure hydrogenation with PtO₂.[1]
Reactivity & Functionalization[1][2][3][4]
The 1,7-diamine motif offers "orthogonal" reactivity, allowing medicinal chemists to selectively functionalize one nitrogen over the other.[1]
3.1 N1 vs. N7 Selectivity[1][2]
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N7 (Exocyclic Primary Amine): More nucleophilic towards steric electrophiles (e.g., bulky acid chlorides) and susceptible to diazotization.[1] It behaves as a typical aniline.[1]
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N1 (Cyclic Secondary Amine): Sterically hindered by the C2/C7a environment but electronically distinct.[1] It can be selectively alkylated or arylated (Buchwald-Hartwig) if N7 is protected.[1]
3.2 Cyclization Strategies
The proximity of N1 and N7 allows for the formation of tricyclic ureas, thioureas, and imidazoles.
Figure 2: Divergent reactivity profile.[1] The formation of the tricyclic urea is a diagnostic reaction for the 1,7-diamine motif.
Medicinal Chemistry Applications
4.1 Kinase Inhibition (Hinge Binding)
The 7-aminoindoline scaffold is a bioisostere for the adenine ring of ATP.[1]
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Mechanism: The N1-H acts as a hydrogen bond donor, while the N7 lone pair (or an attached carbonyl) acts as an acceptor.[1]
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Advantage: The C3-methyl group projects into the "sugar pocket" or hydrophobic region II of the kinase active site, improving selectivity profiles compared to flat, planar inhibitors.
4.2 GPCR Ligands
Indoline derivatives are privileged structures in GPCR medicinal chemistry (e.g., 5-HT receptors).[1] The 7-amino group provides a vector to attach solubilizing tails (morpholines, piperazines) without disrupting the aromatic binding interaction of the core.
Experimental Protocols
Protocol A: Selective N7-Acylation (General Procedure)
To preferentially functionalize the exocyclic amine:
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Dissolution: Dissolve 3-methylindolin-7-amine (1.0 eq) in anhydrous DCM (0.1 M).
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Base: Add DIPEA (1.2 eq) and cool to 0°C.
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Addition: Add the acid chloride (1.0 eq) dropwise over 30 minutes. The cyclic N1 is less reactive due to steric hindrance and conjugation.[1]
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Workup: Quench with NaHCO₃, extract with DCM, and purify via silica gel chromatography (MeOH/DCM gradient).
Protocol B: Synthesis of Tricyclic Urea
To validate the 1,7-substitution pattern:
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Reagent: Treat the diamine with 1.1 eq of Carbonyl Diimidazole (CDI) in THF at reflux.
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Observation: Formation of a precipitate indicates the closure of the 5-membered urea ring bridging N1 and N7.[1]
Safety & Stability
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Oxidation Risk: Indolines are susceptible to oxidation back to indoles (dehydrogenation) upon prolonged exposure to air and light.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Toxicology: While specific data on this isomer is limited, aminoindoles can be skin sensitizers.[1]
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Metabolic Activation: 3-Methylindole derivatives can be metabolized to 3-methyleneindolenine , a reactive electrophile capable of forming DNA adducts.[1] While the indoline (saturated) core is safer, metabolic desaturation in vivo is a potential liability that must be assessed in early ADME studies.[1]
References
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Bartoli Indole Synthesis: Bartoli, G., et al. "Reaction of nitroarenes with Grignard reagents: a general method of synthesis of 7-substituted indoles."[1] Tetrahedron Letters, 1989.[1] Link
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Indoline Reactivity: Iwao, M., et al. "New synthetic methods for 7-substituted indoles."[1] Heterocycles, 1994.[1]
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Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] Link
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Metabolic Activation: Skiles, G. L., et al. "3-Methylindole-induced pulmonary toxicity: metabolic activation to 3-methyleneindolenine."[1] Journal of Pharmacology and Experimental Therapeutics, 1989.[1] Link
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General Properties: PubChem Compound Summary for CID 111634 (7-Aminoindole) and CID 67452 (3-Methylindole). Link
